molecular formula C8H7FN6 B5511719 N~1~-(2-fluorobenzylidene)-1H-tetrazole-1,5-diamine

N~1~-(2-fluorobenzylidene)-1H-tetrazole-1,5-diamine

Cat. No. B5511719
M. Wt: 206.18 g/mol
InChI Key: GONUNSHPXJEBLE-VZUCSPMQSA-N
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Description

The research into fluorine-substituted compounds, including tetrazole derivatives, focuses on their unique chemical, physical, and potentially bioactive properties. These compounds are of interest due to their varied applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of fluorinated compounds often involves nucleophilic substitution reactions, cycloaddition, or condensation reactions. For instance, the microwave-assisted one-pot synthesis approach has been developed for N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, demonstrating a high-yield strategy for constructing tetrazole-containing compounds (Moustafa et al., 2020).

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. For example, the structure of related fluorine-substituted compounds has been elucidated, showing intramolecular hydrogen bonds and specific crystal packing influenced by intermolecular hydrogen bonds (Özbey et al., 2004).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electron-withdrawing nature of fluorine. This can affect their participation in nucleophilic substitution reactions, influence their acidity, and impact their overall chemical stability.

Physical Properties Analysis

The introduction of fluorine atoms into organic compounds often leads to changes in physical properties, such as increased thermal stability, altered solubility, and decreased dielectric constants. These changes are beneficial for materials science applications, including the development of advanced polymers with specific desired properties (Yang & Hsiao, 2004).

properties

IUPAC Name

1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN6/c9-7-4-2-1-3-6(7)5-11-15-8(10)12-13-14-15/h1-5H,(H2,10,12,14)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONUNSHPXJEBLE-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327290
Record name 1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine

CAS RN

347864-56-6
Record name 1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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